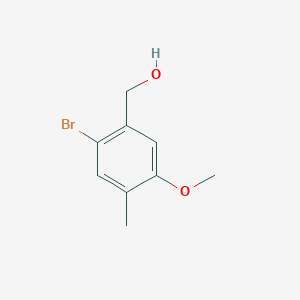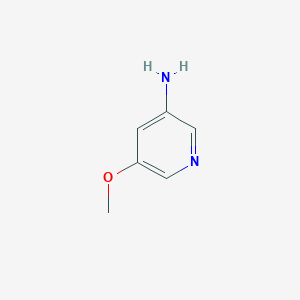
5-Methoxypyridin-3-amine
概要
説明
5-Methoxypyridin-3-amine is a chemical compound that is part of the pyridine family, characterized by a pyridine ring—a six-membered aromatic ring with one nitrogen atom—substituted with a methoxy group at the fifth position and an amine group at the third position. This structure makes it a versatile intermediate in the synthesis of various pharmacologically active compounds and materials with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to 5-methoxypyridin-3-amine involves various strategies, including nucleophilic substitution reactions and the use of magnesium 'ate' complexes. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, involving regioselective methoxylation and nucleophilic substitution with methylamine, followed by bromination and hydrolysis . Another approach for synthesizing 5-functionalized 2-methoxypyridines utilized magnesium 'ate' complexes, which were then transformed into bicyclic δ-lactams through allylation and ring-closing metathesis .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-methoxypyridin-3-amine has been elucidated using various spectroscopic and crystallographic techniques. For example, the structure of a squaric acid derivative of 5-amino-2-methoxypyridine was determined using single-crystal X-ray diffraction, revealing a pseudo-layered structure with intermolecular hydrogen bonds . Similarly, the crystal structure of a Schiff base related to 5-methoxypyridin-3-amine was characterized, showing that it crystallizes in the monoclinic system with specific geometric parameters .
Chemical Reactions Analysis
5-Methoxypyridin-3-amine and its derivatives participate in a variety of chemical reactions. Nucleophilic amination of methoxypyridines using a sodium hydride-iodide composite has been developed, providing access to various aminopyridines . Additionally, reactions involving condensation, chlorination, aminization, and substitution have been employed to synthesize structurally diverse pyridine derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methoxypyridin-3-amine derivatives are influenced by their molecular structure. For instance, the squaric acid derivative of 5-amino-2-methoxypyridine exhibits second-order nonlinear optical (NLO) properties, which were studied using various spectroscopic methods and thermal analysis . The Schiff base derivative's properties were characterized by IR, 1H NMR, and X-ray diffraction, providing insights into its potential applications .
科学的研究の応用
Application 1: Antimicrobial Agents
- Summary of the Application: 5-Methoxypyridin-3-amine has been used in the synthesis of a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), which has shown potential as an antimicrobial agent .
- Methods of Application: The MPM ligand was synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . Further, MPM was used to prepare Cu(II) and Co(II) metal complexes .
- Results or Outcomes: The study was primarily focused on the chemical preparation, in vitro antimicrobial evaluation, in silico analysis, and computational and theoretical chemistry investigations .
Application 2: Antidepressant Synthesis
- Summary of the Application: 5-Methoxypyridin-3-amine could potentially be used in the synthesis of antidepressant molecules. While the specific use of 5-Methoxypyridin-3-amine isn’t mentioned, the article discusses the synthesis of antidepressant molecules via metal-catalyzed reactions .
- Methods of Application: The article reviews the synthesis of key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others using metal-catalyzed steps .
- Results or Outcomes: The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
Safety And Hazards
特性
IUPAC Name |
5-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-6-2-5(7)3-8-4-6/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQPCFFQBYXOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507430 | |
| Record name | 5-Methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypyridin-3-amine | |
CAS RN |
64436-92-6 | |
| Record name | 5-Methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxypyridin-3-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


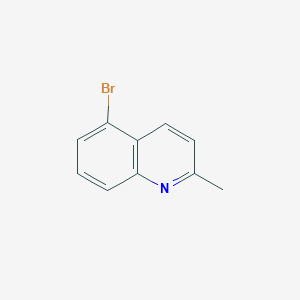
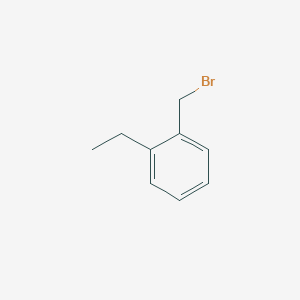
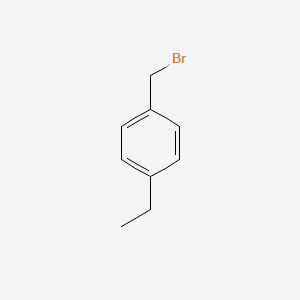
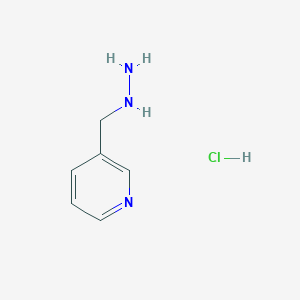
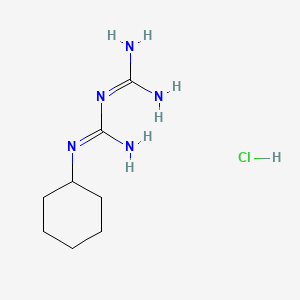
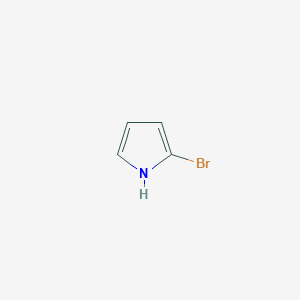
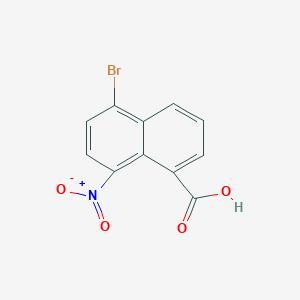
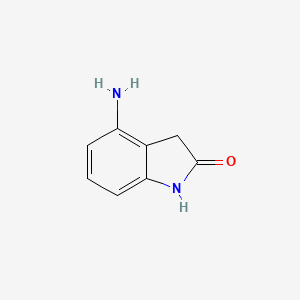
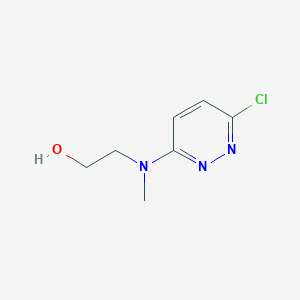
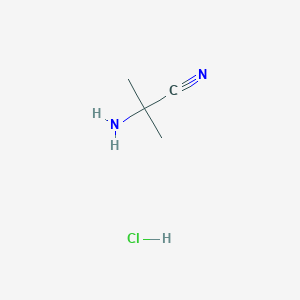
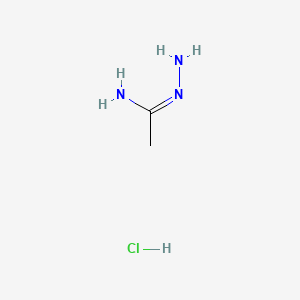
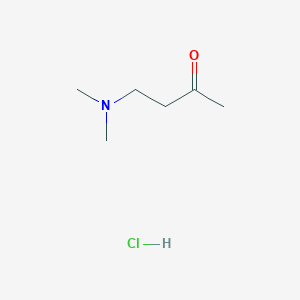
![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)
